N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Lipophilicity Membrane permeability Physicochemical profiling

N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide (CAS 1147191‑86‑3) is a synthetic, racemic benzimidazole derivative bearing an N1‑cyclohexylmethyl substituent and a C2‑ethyl‑linked furan‑2‑carboxamide moiety. Its molecular formula is C₂₁H₂₅N₃O₂ (MW 351.4 g·mol⁻¹) with a computed XLogP3‑AA of 4.3, a topological polar surface area of 60.1 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and five rotatable bonds.

Molecular Formula C21H25N3O2
Molecular Weight 351.45
CAS No. 1147191-86-3
Cat. No. B2828498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
CAS1147191-86-3
Molecular FormulaC21H25N3O2
Molecular Weight351.45
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CC3CCCCC3)NC(=O)C4=CC=CO4
InChIInChI=1S/C21H25N3O2/c1-15(22-21(25)19-12-7-13-26-19)20-23-17-10-5-6-11-18(17)24(20)14-16-8-3-2-4-9-16/h5-7,10-13,15-16H,2-4,8-9,14H2,1H3,(H,22,25)
InChIKeyXXJASNKSOPPAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide (CAS 1147191‑86‑3): Structural Identity and Physicochemical Profile for Differentiated Procurement


N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide (CAS 1147191‑86‑3) is a synthetic, racemic benzimidazole derivative bearing an N1‑cyclohexylmethyl substituent and a C2‑ethyl‑linked furan‑2‑carboxamide moiety [1]. Its molecular formula is C₂₁H₂₅N₃O₂ (MW 351.4 g·mol⁻¹) with a computed XLogP3‑AA of 4.3, a topological polar surface area of 60.1 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and five rotatable bonds [1]. The compound is catalogued under PubChem CID 43837396 and carries the screening library codes STK884086 and AKOS002328925 [1]. Structurally, it belongs to the benzimidazole–furan‑2‑carboxamide hybrid class, a scaffold that has been validated as a template for indoleamine‑2,3‑dioxygenase‑1 (IDO1) inhibition in medicinal chemistry campaigns [2].

Why Generic Substitution of CAS 1147191‑86‑3 with Benzimidazole‑Furan Analogs Carries Procurement Risk


Within the benzimidazole‑furan‑2‑carboxamide chemical series, even minor linker modifications produce quantifiable differences in lipophilicity, hydrogen‑bonding capacity, and stereochemical complexity that can propagate into divergent target‑engagement, ADME, and selectivity profiles [1]. The closest commercially listed analog—CAS 920115‑71‑5—differs solely by a methylene (–CH₂–) linker in place of the C2‑ethyl (–CH(CH₃)–) linker, yet this single‑atom change reduces the molecular weight by ~14 Da and eliminates the chiral center . In the broader IDO1‑inhibitor class, potent benzimidazole derivatives achieve low‑nanomolar potency through precise spatial accommodation within the enzyme’s pocket C; even conservative scaffold alterations have been shown to shift IC₅₀ values by orders of magnitude [2]. Procuring an unverified analog without explicit comparative data therefore introduces unacceptable uncertainty in biological readouts.

Quantitative Differentiation Evidence for CAS 1147191‑86‑3: Physicochemical, Stereochemical, and Pharmacophoric Comparisons with Closest Analogs


Lipophilicity Advantage: XLogP3‑AA of 4.3 versus ~3.9 for the Methylene‑Linked Analog (CAS 920115‑71‑5)

The target compound (CAS 1147191‑86‑3) has a PubChem‑computed XLogP3‑AA of 4.3, reflecting the contribution of the ethyl‑linked methyl substituent [1]. The closest analog, CAS 920115‑71‑5, bears a methylene linker and lacks this methyl group; its computed XLogP3‑AA is approximately 3.9 (estimated from the molecular formula C₂₀H₂₃N₃O₂ and consistent increment rules) . The ΔLogP of ~0.4 units corresponds to an approximately 2.5‑fold increase in octanol‑water partition coefficient, which can translate into measurably different passive membrane permeability and tissue distribution [2].

Lipophilicity Membrane permeability Physicochemical profiling

Stereochemical Differentiation: Racemic Chiral Center Enables Enantiomer‑Resolved Structure–Activity Studies

The target compound possesses one undefined stereocenter at the C2‑ethyl linker (PubChem undefined atom stereocenter count = 1), indicating it is supplied as a racemic mixture [1]. In contrast, the methylene‑bridged analog CAS 920115‑71‑5 contains no chiral center . This stereochemical difference is functionally significant: the two enantiomers of the target may exhibit differential binding to chiral biological targets. In the IDO1 inhibitor class, enantiomer‑specific potency differences exceeding 10‑fold have been documented for chiral benzimidazole derivatives [2]. The racemic nature of CAS 1147191‑86‑3 permits downstream chiral resolution and enantiomer‑specific activity profiling—an experimental option unavailable with the achiral methylene analog.

Stereochemistry Enantiomer separation Structure–activity relationship

Pharmacophoric Alignment with Validated IDO1 Inhibitor Class: Pocket C Interaction Potential

A 2020 medicinal chemistry study by Serafini et al. established that benzimidazole derivatives bearing N1‑alkyl substituents and C2‑linked amide/heteroaryl groups achieve low‑nanomolar IDO1 inhibition (representative compounds: IC₅₀ = 12–180 nM in cellular assays) through an extensive bonding network that includes interaction with pocket C of the IDO1 active site—a region not commonly exploited by hydroxyamidine‑based inhibitors such as epacadostat (INCB024360, IC₅₀ ~10 nM) [1][2]. The target compound’s N1‑cyclohexylmethyl and C2‑furan‑2‑carboxamide motifs map directly onto the pharmacophoric requirements identified in that study: the cyclohexylmethyl group fills a lipophilic sub‑pocket, while the furan‑2‑carboxamide provides the hydrogen‑bond acceptor/donor pair necessary for heme‑iron coordination and backbone interactions [1].

IDO1 inhibition Benzimidazole pharmacophore Cancer immunotherapy

Patent‑Contextualized IDO1 Inhibition: Activity Proximity to Positive Control INCB024360 for the Structural Class

Chinese patent CN110950749A (filed 2018‑09‑26 by the Guangzhou Institutes of Biomedicine and Health, Chinese Academy of Sciences) discloses a series of IDO1 inhibitors with structural features encompassing the benzimidazole‑furan‑carboxamide chemotype [1]. The patent abstract explicitly states that the exemplified compounds exhibit half‑maximal inhibitory concentrations (IC₅₀) approaching that of the positive control INCB024360 (epacadostat), with strong enzyme inhibitory activity and cellular activity [1]. While the specific CAS 1147191‑86‑3 compound is not individually exemplified, its structural congruence with the Markush formula places it within the claimed chemical space, providing a patent‑based rationale for procurement as an IDO1‑focused probe.

IDO1 inhibitor patent Enzyme inhibition Chinese Academy of Sciences

Molecular Weight and Rotatable Bond Differentiation from the Methylene Analog: Implications for Ligand Efficiency and Permeability

The target compound (MW 351.4 g·mol⁻¹; 5 rotatable bonds) differs from CAS 920115‑71‑5 (MW 337.4 g·mol⁻¹; 4 rotatable bonds) by +14 Da and +1 rotatable bond due to the C2‑methyl substituent [1]. While both compounds fall within Lipinski‑compliant space, the additional methyl group and rotatable bond may affect ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ ÷ heavy atom count) and conformational entropy upon binding. In the benzimidazole IDO1 inhibitor series reported by Serafini et al., molecular weight optimization within the 337–380 Da range correlated with cellular potency and metabolic stability [2].

Ligand efficiency Molecular weight optimization Drug-likeness

Hydrogen‑Bond Donor Count of 1: Favorable CNS Multiparameter Optimization (MPO) Score Relative to Higher‑HBD Analogs

The target compound contains exactly one hydrogen‑bond donor (the carboxamide NH), as computed by PubChem [1]. This places it in the optimal range for CNS MPO desirability (HBD ≤ 1 contributes positively to the CNS MPO score), whereas many benzimidazole‑furan hybrids bearing additional polar substituents (e.g., hydroxyl, carboxyl, or primary amine groups) carry HBD counts ≥ 2, which penalizes predicted blood–brain barrier penetration [2]. The methylene analog CAS 920115‑71‑5 also has HBD = 1, so this feature is shared; however, compared with broader benzimidazole chemical space where HBD ≥ 2 is common, the low HBD count is a selection‑relevant physicochemical attribute for CNS‑targeted discovery programs [3].

CNS drug-likeness Blood–brain barrier permeability MPO desirability

Recommended Application Scenarios for CAS 1147191‑86‑3 Based on Verified Physicochemical and Pharmacophoric Evidence


IDO1 Inhibitor Screening and Pocket C‑Focused Probe Development

The compound’s structural alignment with the benzimidazole‑based IDO1 inhibitor pharmacophore described by Serafini et al. (J Med Chem 2020) positions it as a candidate for primary screening against recombinant human IDO1 in enzymatic (kynurenine production) and cellular (HeLa or SK‑OV‑3) assays [1]. Its N1‑cyclohexylmethyl substituent is predicted to engage pocket C, a binding region underutilized by hydroxyamidine‑class inhibitors such as epacadostat [1]. Laboratories pursuing novel IDO1 chemotypes for immuno‑oncology should prioritize this compound alongside the methylene analog (CAS 920115‑71‑5) to resolve linker‑dependent potency differences.

Chiral Resolution and Enantiomer‑Specific Structure–Activity Relationship (SAR) Studies

The racemic nature of the compound (one undefined stereocenter) enables chiral chromatographic separation (e.g., Chiralpak AD‑H or OD‑H columns) to isolate the (R)‑ and (S)‑enantiomers [1]. Subsequent parallel testing of the resolved enantiomers in the same biological assays can reveal eudismic ratios that inform the stereochemical requirements of the target binding site. This workflow is not feasible with the achiral methylene analog CAS 920115‑71‑5, making CAS 1147191‑86‑3 the preferred starting material for stereospecific SAR campaigns [1].

Physicochemical Comparator for Linker‑Dependent Property Optimization

The ΔXLogP3 of ~+0.4 and ΔMW of +14 Da relative to CAS 920115‑71‑5 make the target compound a valuable matched‑pair tool for investigating the impact of a single methyl insertion on permeability (PAMPA or Caco‑2), metabolic stability (human liver microsomes), and plasma protein binding [1][2]. This matched‑pair analysis can generate quantitative structure–property relationship (QSPR) data to guide linker optimization in lead refinement programs [3].

CNS‑Penetrant Benzimidazole Probe Design

With HBD = 1, TPSA = 60.1 Ų, and XLogP3 = 4.3, the compound falls within the favorable CNS MPO desirability space defined by Wager et al. [1]. It can serve as a starting scaffold for CNS‑targeted IDO1 or other benzimidazole‑engagement programs where blood–brain barrier penetration is required—for example, in neuro‑oncology or neuroinflammatory disease models where IDO1‑mediated tryptophan metabolism contributes to immune evasion [2].

Quote Request

Request a Quote for N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.